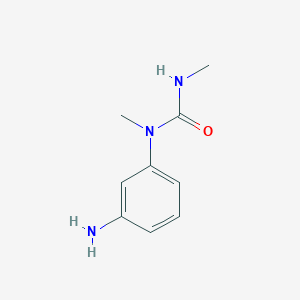

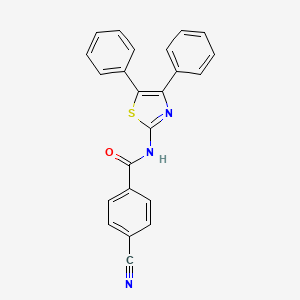

1-(3-Aminophenyl)-1,3-dimethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “1-(3-Aminophenyl)-1,3-dimethylurea” are not available, there are general methods for synthesizing similar compounds. For instance, a new synthetic protocol for the preparation of N-arylamides was developed via the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines .

Chemical Reactions Analysis

The chemical reactions involving a compound depend on its structure and functional groups. While specific reactions for “this compound” are not available, boronic acids, which can be related to aminophenyl compounds, have been reviewed for their diverse uses and applications .

科学的研究の応用

Synthesis and Chemical Reactions

1-(3-Aminophenyl)-1,3-dimethylurea has been instrumental in the synthesis of cyclic depsipeptides and other complex molecules. For instance, it reacts with α-hydroxycarboxylic acids to form diamides, which upon selective cleavage yield carboxylic acids. These acids have been used to construct peptides incorporating repetitive α-aminoisobutyric-acid units, leading to the creation of various cyclic depsipeptides (Obrecht & Heimgartner, 1987). Furthermore, its derivatives have been explored as novel reagents for the protection of carboxylic acids in peptide synthesis, demonstrating stability under basic conditions and the ability to regenerate corresponding carboxylic acids (Arai et al., 1998).

Photophysical Properties

The compound and its derivatives exhibit unique photophysical properties, making them valuable for the development of electroluminescent materials and organic light-emitting diodes (OLEDs). Research has highlighted the synthesis of color-tunable emitting amorphous molecular materials that show intense fluorescence emission and function as excellent materials for OLEDs, emitting multicolor light including white (Doi et al., 2003). Additionally, its use in the exploration of optoelectronic and charge transport properties of Pechmann dyes has been investigated for potential OLED applications (Wazzan & Irfan, 2019).

Biological Applications

Its role extends into biological applications, particularly in apoptosis induction and the study of DNA adducts. Compounds derived from this compound have been identified as potent apoptosis inducers, showing significant activity in cancer cell lines and suggesting potential as anticancer agents (Kemnitzer et al., 2004). Moreover, it has been involved in studies of DNA adduct formation in relation to carcinogenesis, although specific findings on this compound were not detailed in the available literature.

将来の方向性

作用機序

Target of Action

The primary target of 1-(3-Aminophenyl)-1,3-dimethylurea is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .

Mode of Action

This compound interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, to exert its effects .

Biochemical Pathways

Given its target, it is likely that it impacts pathways regulated by the proto-oncogene tyrosine-protein kinase src . These could include pathways involved in cell growth, proliferation, differentiation, and survival .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .

Result of Action

Given its target, it is likely to influence cellular processes such as cell growth, proliferation, and survival . .

生化学分析

Biochemical Properties

1-(3-Aminophenyl)-1,3-dimethylurea may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined . It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models . Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not well established .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not well known .

Transport and Distribution

It may interact with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well defined . It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

1-(3-aminophenyl)-1,3-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-11-9(13)12(2)8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZKYZXZGIOJMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C1=CC=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile](/img/structure/B2697375.png)

![3-[[1-(4-Methoxyphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2697377.png)

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2697378.png)

![2,5-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2697380.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2697383.png)

![1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B2697391.png)

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2697393.png)